N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Catalog No.
S2867956
CAS No.
1358376-58-5
M.F
C23H25FN2OS
M. Wt
396.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)...

CAS Number

1358376-58-5

Product Name

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

IUPAC Name

N-cyclooctyl-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide

Molecular Formula

C23H25FN2OS

Molecular Weight

396.52

InChI

InChI=1S/C23H25FN2OS/c24-18-12-10-17(11-13-18)20-16-28-22(21(20)26-14-6-7-15-26)23(27)25-19-8-4-2-1-3-5-9-19/h6-7,10-16,19H,1-5,8-9H2,(H,25,27)

InChI Key

HAYOADKBCLYGOJ-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4

solubility

not available

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a cyclooctyl group, a fluorophenyl group, and a pyrrole moiety. This compound falls under the category of thiophene derivatives, which are known for their diverse chemical and biological properties. The presence of the carboxamide functional group enhances its reactivity and potential applications in various fields, including medicinal chemistry and material science.

Due to its multiple reactive sites:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
  • Reduction: Functional groups within the molecule, such as the thiophene ring, can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various substituents on the thiophene ring.

The major products formed from these reactions include oxidized thiophene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Research indicates that N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits potential biological activity, particularly in antimicrobial and anticancer studies. The unique combination of functional groups may allow it to interact with specific biological targets, influencing various cellular pathways. Its mechanism of action typically involves binding to enzymes or receptors, thereby modulating biological processes relevant to disease treatment.

The synthesis of N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves several key steps:

  • Formation of the Thiophene Core: This may be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction, which requires a boronic acid derivative and a palladium catalyst under mild conditions.
  • Introduction of Substituents: The cyclooctyl and fluorophenyl groups can be introduced through various coupling reactions, while the pyrrole moiety may be synthesized via cyclization reactions involving appropriate precursors.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects against various diseases due to its biological activity.
  • Material Science: The compound can serve as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Research: It is utilized in studies aimed at understanding structure-activity relationships in drug development.

Interaction studies involving N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide focus on its binding affinity to specific biological targets. These studies often employ techniques such as molecular docking simulations and binding assays to elucidate how this compound interacts with enzymes or receptors relevant to therapeutic applications. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects.

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives:

Compound NameStructureUnique Features
Thiophene-2-carboxylic acidContains a simple thiophene ring with a carboxylic acidLacks complex substituents like cyclooctyl and pyrrole
4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamideSimilar structure with chlorophenyl instead of fluorophenylDifferent halogen substitution may affect reactivity and biological properties

The unique combination of cyclooctyl, fluorophenyl, and pyrrole groups in N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

XLogP3

6.2

Dates

Last modified: 08-17-2023

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